molecular formula C19H13ClFNO2 B5830937 N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide

N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide

Cat. No. B5830937
M. Wt: 341.8 g/mol
InChI Key: CDNKBGZVTHLQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide, commonly known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in the transport of chloride ions across the cell membrane, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF). CFTR-Inhibitor-172 has been extensively studied for its potential use in treating CF and other diseases related to CFTR dysfunction.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 involves the binding of the compound to the N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to the inhibition of chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction.
Biochemical and Physiological Effects
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been shown to effectively block the activity of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to a decrease in chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction. N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 is its high potency and specificity for the N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, making it an ideal tool for studying the function of this protein. However, one limitation of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172. One area of interest is the development of more potent and selective inhibitors of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein. Another potential direction is the use of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 in combination with other drugs to improve the efficacy of CF treatment. Additionally, research could focus on the potential use of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 in other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 involves several steps, including the formation of a key intermediate, N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzoic acid, followed by amidation with an amine. The final product is obtained through purification and characterization by various analytical techniques. The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been extensively studied for its potential use in treating CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction. Research has shown that N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 can effectively block the activity of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to a decrease in chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction.

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO2/c20-14-3-9-17(10-4-14)24-18-11-7-16(8-12-18)22-19(23)13-1-5-15(21)6-2-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNKBGZVTHLQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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